molecular formula C8H5Cl2FO2 B1399800 4-Chloro-2-fluoro-3-methoxybenzoyl chloride CAS No. 1323966-24-0

4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Cat. No. B1399800
M. Wt: 223.02 g/mol
InChI Key: FPFZZDWTMMQEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-fluoro-3-methoxybenzoyl chloride is a chemical compound with the CAS Number: 1323966-24-0 . It has a molecular weight of 223.03 and is typically stored at ambient temperature . It is a solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2-fluoro-3-methoxybenzoyl chloride . The InChI code for this compound is 1S/C8H5Cl2FO2/c1-13-7-5 (9)3-2-4 (6 (7)11)8 (10)12/h2-3H,1H3 .


Physical And Chemical Properties Analysis

4-Chloro-2-fluoro-3-methoxybenzoyl chloride is a solid at room temperature . It has a molecular weight of 223.03 .

Scientific Research Applications

Solvolysis Studies

4-Chloro-2-fluoro-3-methoxybenzoyl chloride is examined in the context of solvolysis, a chemical process involving the cleavage of a C-Cl bond by a solvent. For instance, the rates of solvolysis of related compounds, such as 3,4,5-trimethoxy- and 2,4,6-trichlorobenzoyl chlorides, have been studied, providing insights into how substituents like methoxy groups influence solvolysis rates (Park & Kevill, 2011).

Fries Rearrangement

This compound is also significant in the Fries rearrangement process, a key method in organic chemistry for synthesizing important fluoro building blocks, including 3-fluoro-4-methoxybenzoyl chloride (Yerande et al., 2014).

N-Heterocyclic Carbene Precursors

Research into N-heterocyclic carbenes (NHCs) has also involved derivatives of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride. These studies focus on the electron delocalization in NHC precursors, contributing to our understanding of their stability and structure (Hobbs et al., 2010).

Synthesis of Pharmaceuticals and Agrochemicals

This compound plays a role in synthesizing various pharmaceuticals and agrochemical intermediates. For example, it's involved in the synthesis of isoxazole-carbonyl chlorides, which have potential applications in drug development (Su Wei-ke, 2008).

Organic Derivatives of Pentacoordinated Silicon

The compound is also significant in studies investigating organic derivatives of pentacoordinated silicon, enhancing our understanding of coordinate bonds in organosilicon chemistry (Macharashvili et al., 1988).

Herbicide Intermediate Synthesis

It has been used in the synthesis of herbicide intermediates, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, highlighting its importance in agricultural chemistry (Zhou Yu, 2002).

Safety And Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-2-fluoro-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-7-5(9)3-2-4(6(7)11)8(10)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFZZDWTMMQEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-fluoro-3-methoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-fluoro-3-methoxybenzoyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-fluoro-3-methoxybenzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-fluoro-3-methoxybenzoyl chloride
Reactant of Route 5
4-Chloro-2-fluoro-3-methoxybenzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.